![molecular formula C27H23FN6O2 B2539447 5-{2-[4-(2-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}-2-(naphtalén-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1326883-38-8](/img/structure/B2539447.png)
5-{2-[4-(2-fluorophényl)pipérazin-1-yl]-2-oxoéthyl}-2-(naphtalén-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C27H23FN6O2 and its molecular weight is 482.519. The purity is usually 95%.
BenchChem offers high-quality 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Relation Structure-Activité (RSA): Des chercheurs ont étudié les analogues de FPMINT et leur relation structure-activité. Notamment, le remplacement du groupement naphtalène par un groupement benzène a aboli les effets inhibiteurs sur les deux ENT1 et ENT2. Cependant, l'ajout d'un groupe méthyle en position méta ou d'un groupe éthyle/oxyméthyle en position para du groupement benzène a restauré l'activité inhibitrice sur les deux transporteurs. Un substituant halogène dans le groupement fluorophényle à côté du cycle pipérazine était essentiel pour l'inhibition de l'ENT1 et de l'ENT2. Le composé 3c est apparu comme l'inhibiteur le plus puissant, réduisant la vitesse maximale (Vmax) de l'absorption de l'uridine sans affecter la constante de Michaelis (Km) .
Mécanisme: Le composé 3c agit comme un inhibiteur irréversible et non compétitif, similaire au FPMINT. Il n'affecte pas la viabilité cellulaire, l'expression des protéines ou l'internalisation de l'ENT1 et de l'ENT2 .
Potentiel anticancéreux
De nouveaux dérivés liés à ce composé ont été explorés pour des applications anticancéreuses. Par exemple, les dérivés de pyrazolopyrimidin-4-one, structurellement similaires à notre composé, ont démontré une activité antitumorale puissante contre les lignées cellulaires tumorales.
Activité anti-VIH-1
Les dérivés indoliques, qui partagent certaines caractéristiques structurelles avec notre composé, ont été étudiés pour leur potentiel biologique. Par exemple, certains dérivés xanthèniques indolyle et oxochroményle ont montré des études d'amarrage moléculaire comme agents anti-VIH-1 .
Mécanisme D'action
Target of Action
The primary targets of this compound are the human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes .
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once it has been absorbed and distributed to the target tissues .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function. This can affect a variety of molecular and cellular processes, potentially making the compound useful in chemotherapy .
Analyse Biochimique
Biochemical Properties
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one interacts with ENTs, specifically showing more selectivity towards ENT2 than ENT1 . This interaction is crucial in the regulation of adenosine function and chemotherapy .
Cellular Effects
The compound’s effects on cells are primarily through its interaction with ENTs. It influences cell function by regulating the transport of nucleoside and nucleoside analogues, which are essential for nucleotide synthesis .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting ENTs in an irreversible and non-competitive manner . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km .
Temporal Effects in Laboratory Settings
Over time, the compound’s inhibitory effect on ENTs cannot be washed out, indicating its irreversible nature
Transport and Distribution
The compound is transported and distributed within cells through its interaction with ENTs
Propriétés
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-yl-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O2/c28-22-10-3-4-11-24(22)31-12-14-32(15-13-31)26(35)17-33-27(36)25-16-23(30-34(25)18-29-33)21-9-5-7-19-6-1-2-8-20(19)21/h1-11,18,23,25,30H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNAMMDYQBJZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539364.png)
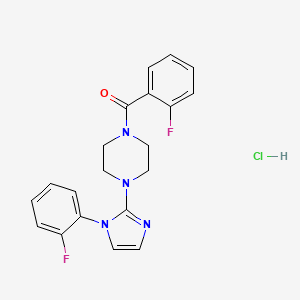
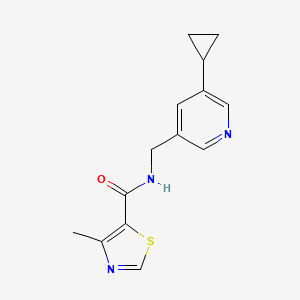
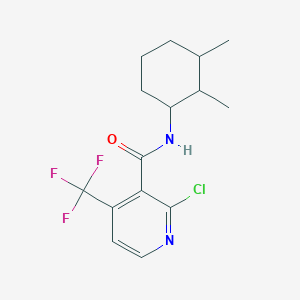
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)
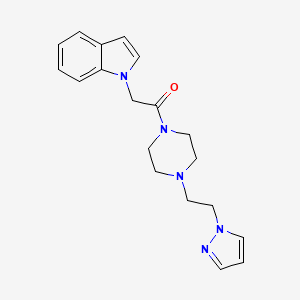
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2539377.png)
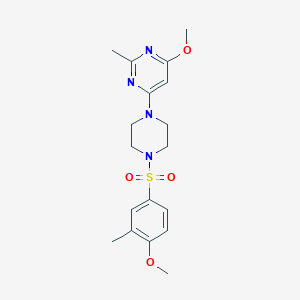
![N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B2539379.png)
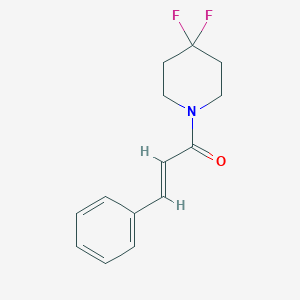
![1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2539382.png)
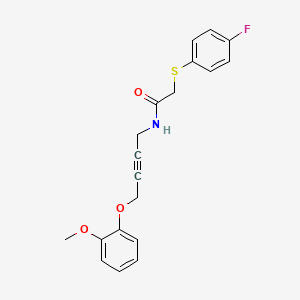
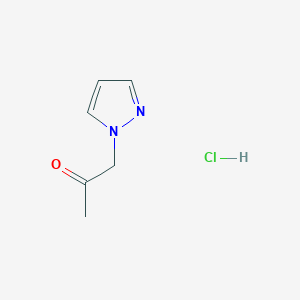
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)
